1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
Description
The compound 1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide features a piperidine-4-carboxamide core modified with a benzoyl group at the 1-position and a 4,4-difluorocyclohexyl-substituted 1,2,4-oxadiazole moiety at the N-alkyl position. This structure combines lipophilic (difluorocyclohexyl, benzoyl) and heterocyclic (oxadiazole) elements, which are common in drug discovery for optimizing pharmacokinetic properties and target binding .
Properties
IUPAC Name |
1-benzoyl-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O3/c23-22(24)10-6-15(7-11-22)19-26-18(31-27-19)14-25-20(29)16-8-12-28(13-9-16)21(30)17-4-2-1-3-5-17/h1-5,15-16H,6-14H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMADZMWGHQBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several significant structural components:
- Benzoyl group : Enhances lipophilicity and potential receptor interactions.
- Difluorocyclohexyl moiety : May influence binding affinity and stability.
- Oxadiazole ring : Known for its biological activity, particularly in enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring is believed to inhibit specific enzymes and receptors, which can lead to altered cellular responses. The difluorocyclohexyl group enhances the compound's binding affinity to these targets, potentially increasing its efficacy.
Biological Activity Data
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Activity
A study investigated the compound's antimicrobial properties against various bacterial strains. Results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. -
Anticancer Properties
In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, indicating its potential as an anticancer agent. -
Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes related to metabolic pathways. It was found to competitively inhibit ATPase activity, which is critical for cellular energy regulation.
Scientific Research Applications
Biological Applications
1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide has shown promise in several biological applications:
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance:
- In vitro assays demonstrated that related oxadiazole derivatives were effective against various cancer cell lines, including glioblastoma and breast cancer .
- The compound's mechanism of action may involve apoptosis induction in cancer cells through DNA damage pathways .
Antimicrobial Properties
The oxadiazole moiety is known for its antimicrobial activity. Derivatives similar to this compound have been reported to inhibit bacterial growth effectively against strains like Staphylococcus aureus and Mycobacterium tuberculosis .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. For example:
- It has been studied for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in neurodegenerative diseases like Alzheimer's .
Data Table: Biological Activities of Related Compounds
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of oxadiazole derivatives similar to this compound. The results showed that these compounds induced significant apoptosis in glioblastoma cell lines through mechanisms involving caspase activation and DNA fragmentation .
Case Study 2: Antimicrobial Activity
Another research project focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The findings revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential as new therapeutic agents in combating antibiotic resistance .
Comparison with Similar Compounds
Research Findings and Implications
Physicochemical Properties
- Melting Points : The target compound’s melting point is expected to exceed 150°C based on analogs like compound 7 (187–188°C) , though the difluorocyclohexyl group in compound 72 resulted in a lower melting point (91–93°C), possibly due to reduced symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
